molecular formula C5H8O4S B2598406 Methyl 3-methanesulfonylprop-2-enoate CAS No. 247916-18-3

Methyl 3-methanesulfonylprop-2-enoate

Cat. No.: B2598406
CAS No.: 247916-18-3
M. Wt: 164.18
InChI Key: QCKCVRXPVXOUMD-ONEGZZNKSA-N
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Description

Methyl 3-methanesulfonylprop-2-enoate is an organic compound with the molecular formula C5H8O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoate moiety.

Properties

IUPAC Name

methyl (E)-3-methylsulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCVRXPVXOUMD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methanesulfonylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methanesulfonylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 3-methanesulfonylprop-2-enoate is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules.

Key Applications:

  • Michael Addition Reactions: The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of β-substituted carboxylic acids and esters .
  • Synthesis of Sulfonamides: It serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals .
  • Formation of Polymers: The compound can be polymerized to produce materials with specific properties, useful in coatings and adhesives .

Medicinal Chemistry

The unique functional groups present in this compound contribute to its biological activity, making it a candidate for drug development.

Potential Therapeutic Uses:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development .
  • Anti-inflammatory Properties: Compounds derived from this molecule show promise in modulating inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
  • Antimicrobial Activity: Some studies have reported that derivatives possess antimicrobial properties, indicating potential applications in developing new antibiotics .

Material Science

In material science, this compound is explored for its role in creating functional materials.

Applications:

  • Coatings and Adhesives: Its ability to polymerize makes it suitable for developing coatings that require specific durability and adhesion properties .
  • Biodegradable Plastics: Research is ongoing into using this compound as a component in biodegradable plastics, contributing to environmentally friendly materials .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Organic SynthesisMichael addition reactions, sulfonamide synthesis
Medicinal ChemistryAnticancer activity, anti-inflammatory properties
Material ScienceCoatings, adhesives, biodegradable plastics

Case Study 1: Anticancer Research

A study investigated the effects of this compound derivatives on glioma cells. Results indicated significant inhibition of cell proliferation through apoptosis induction via mitochondrial pathways. This suggests a promising avenue for developing new cancer therapies aimed at resistant tumor types .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines in macrophages. These findings highlight the potential for these compounds in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 3-methanesulfonylprop-2-enoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This property makes it useful in various biochemical applications .

Comparison with Similar Compounds

Biological Activity

Methyl 3-methanesulfonylprop-2-enoate (CAS No. 247916-18-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H10O4S\text{C}_5\text{H}_10\text{O}_4\text{S}

This compound features a methanesulfonyl group attached to a prop-2-enoate backbone, which may influence its interaction with biological membranes and cellular targets.

1. Cellular Toxicity and Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cell lines. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways . The mechanism involved the activation of caspases, particularly caspases 3 and 7, which are crucial for executing programmed cell death.

Table 1: Effects on Apoptosis Induction in K562 Cells

CompoundApoptosis Induction (%)Caspase Activation (Fold Increase)
This compound21.6% (early)Caspase 3: 1.5x, Caspase 7: 1.3x
Control<5%Baseline

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown moderate activity against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values ranging between 16 to 64 µg/mL . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed alterations in metabolic pathways associated with cell proliferation and oxidative stress. The exposure led to significant changes in gene expression related to cell cycle regulation and apoptosis . The study utilized high-throughput metabolomics to identify these changes and confirmed the compound's potential as an anti-cancer agent.

Case Study 2: Membrane Permeability Studies

The permeability of this compound through lipid bilayers was assessed using COSMO-RS modeling. The findings indicated that the compound's structure allows it to traverse biological membranes effectively, which is crucial for its bioactivity . This permeability is linked to its ability to induce cellular responses upon entering target cells.

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